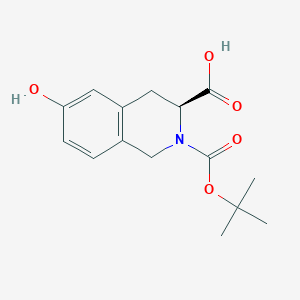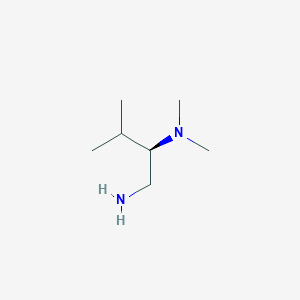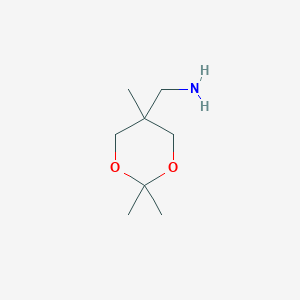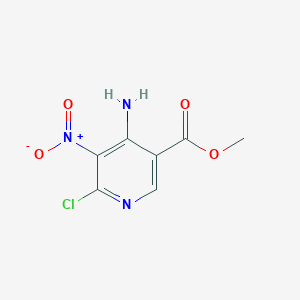
4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of benzoic acid, featuring both ethoxycarbonyl and dihydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of polymers and resins, where its functional groups can participate in polymerization reactions.
Wirkmechanismus
The mechanism of action of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylic acid. These interactions can influence biological pathways, such as antioxidant defense mechanisms and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydroxybenzoic Acid: Lacks the ethoxycarbonyl group but shares similar hydroxyl functionalities.
4-(Methoxycarbonyl)-2,5-dihydroxybenzoic Acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
4-(Ethoxycarbonyl)-3,5-dihydroxybenzoic Acid: Positional isomer with hydroxyl groups at different positions.
Uniqueness: 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid is unique due to the presence of both ethoxycarbonyl and dihydroxy groups, which confer distinct chemical reactivity and potential biological activity. Its specific functional groups make it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H10O6 |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
4-ethoxycarbonyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C10H10O6/c1-2-16-10(15)6-4-7(11)5(9(13)14)3-8(6)12/h3-4,11-12H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
OGIYBVZHIGGCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)

![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051344.png)
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)

![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)

